molecular formula C4H2Br2N2O2 B1661862 3,5-dibromo-1H-pyrazole-4-carboxylic acid CAS No. 98026-81-4

3,5-dibromo-1H-pyrazole-4-carboxylic acid

Cat. No. B1661862
CAS RN: 98026-81-4
M. Wt: 269.88
InChI Key: HMYZODJJJKIHDK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H2Br2N2O2 . It has an average mass of 269.879 Da and a monoisotopic mass of 267.848297 Da . It belongs to the group of c1-c6 alkoxy .


Synthesis Analysis

The synthesis of 3,5-dibromo-1H-pyrazole-4-carboxylic acid involves treating it with trifluorosulfonic anhydride to yield sulphonate, and the bromo-benzene is treated with bromine water. The corresponding Grignard reagent is prepared, then the benzene ring is hydrolyzed, to yield the product 3,5-Dibromo-1H-pyrazole .


Chemical Reactions Analysis

3,5-Dibromo-1H-pyrazole-4-carboxylic acid has been shown to be a solid catalyst for copolymerization reactions and also has been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .


Physical And Chemical Properties Analysis

This compound has a density of 2.5±0.1 g/cm3, a boiling point of 465.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 41.1±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 105.9±3.0 cm3 .

Scientific Research Applications

Functionalization and Derivatization

3,5-Dibromo-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has been extensively studied for its potential in functionalization reactions. For example, the transformation of pyrazole carboxylic acids into corresponding amide derivatives through reactions with N-nucleophiles has been documented. These transformations are significant in synthesizing diverse organic compounds with potential applications in medicinal chemistry and materials science (Yıldırım & Kandemirli, 2005).

Crystal Structure Analysis

Research on pyrazole-4-carboxylic acids, including their derivatives, has provided insights into their structural and dynamic properties in the solid state. Investigations using crystallography and NMR techniques have revealed information about polymorphism, proton transfer, and tautomerism in these compounds, which are crucial for understanding their chemical behavior and potential applications (Infantes et al., 2013).

Nonlinear Optical Properties

Studies have also been conducted on pyrazole derivatives for their nonlinear optical properties. For instance, certain pyrazole-4-carboxylate derivatives have demonstrated significant optical nonlinearity, making them potential candidates for optical limiting applications. These findings open up possibilities for using pyrazole derivatives in photonics and laser technologies (Chandrakantha et al., 2013).

Coordination Chemistry

Pyrazole carboxylic acids have been used to synthesize coordination complexes with metals like Cu and Co. These complexes, characterized by NMR and mass spectroscopy, offer insights into the coordination behavior of pyrazole derivatives, which is valuable for developing new materials and catalysts (Radi et al., 2015).

Synthesis of Novel Ligands

Recent research includes the synthesis of novel ligands based on pyrazole carboxylic acids. These studies aim to create ligands for use in medicinal chemistry and catalysis, demonstrating the versatility of pyrazole derivatives in synthesizing complex organic molecules (Dalinger et al., 2020).

Safety And Hazards

The safety information for 3,5-dibromo-1H-pyrazole-4-carboxylic acid indicates that it is irritating to the skin and eyes, and it is acutely toxic . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

properties

IUPAC Name

3,5-dibromo-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O2/c5-2-1(4(9)10)3(6)8-7-2/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYZODJJJKIHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261416
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-1H-pyrazole-4-carboxylic acid

CAS RN

98026-81-4
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98026-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Toto, J Chenault, A El Hakmaoui… - Synthetic …, 2008 - Taylor & Francis
Full article: Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …
Number of citations: 20 www.tandfonline.com
C Rumo - 2023 - edoc.unibas.ch
This thesis capitalizes on the efforts of the Ward lab to develop artificial metalloenzymes based on earth-abundant transition metals for CH functionalization chemistry. Herein, a novel …
Number of citations: 0 edoc.unibas.ch

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